molecular formula C19H17NO6 B3419067 Fmoc-DL-aspartic acid CAS No. 136083-73-3

Fmoc-DL-aspartic acid

Cat. No. B3419067
CAS RN: 136083-73-3
M. Wt: 355.3 g/mol
InChI Key: KSDTXRUIZMTBNV-UHFFFAOYSA-N
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Description

Fmoc-DL-aspartic acid, also known as Fmoc-D-aspartic acid 4-tert-butyl ester, is a Fmoc protected amino acid used in solid phase peptide synthesis . The Fmoc group is a temporary protecting group for the amine at the N-terminus, which is widely used due to its removal with piperidine solution not disturbing the acid-labile linker between the peptide and the resin .


Synthesis Analysis

Fmoc-DL-aspartic acid is synthesized using Fmoc solid-phase peptide synthesis . The Fmoc protecting group is removed by a base, triggering β-elimination of carbamic acid followed by the formation of an adduct with the dibenzofulvene (DBF) byproduct .


Molecular Structure Analysis

The molecular structure of Fmoc-DL-aspartic acid is characterized by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the hydrophobic and π-π stacking interactions of the fluorenyl rings .


Chemical Reactions Analysis

In the context of a high-temperature solid-phase peptide synthesis protocol, Fmoc-DL-aspartic acid undergoes deprotection reactions. Dipropylamine (DPA) has been reported as a fluorenylmethyloxycarbonyl (Fmoc) deprotection reagent to strongly reduce aspartimide formation compared to piperidine (PPR) in high-temperature solid-phase peptide synthesis .


Physical And Chemical Properties Analysis

Fmoc-DL-aspartic acid is a powder that forms well-ordered fibrous structures upon self-assembly . It exhibits remarkable physicochemical properties leading to three-dimensional (3D) networks, trapping solvent molecules, and forming hydrogels .

Scientific Research Applications

Hydrogel Formation for Tissue Engineering

Fmoc-DL-aspartic acid can self-assemble into biocompatible and stable nanostructures, forming hydrogels. These hydrogels have been used as scaffolds for biomineralization in tissue engineering and regenerative medicine for the repair and treatment of many tissue types .

Formation of Well-Ordered Fibrous Structures

The doubly protected aspartic residue (Asp) with fluorenyl methoxycarbonyl (Fmoc) protecting groups have been shown to lead to the formation of well-ordered fibrous structures .

Calcium Ion Binding

The self-assembling fibrous structures are targeted toward calcium binding and act as nucleation points for the binding of the available phosphate groups .

Osteogenesis and Biomineralization

The cell viability, proliferation, and osteogenic differentiation of pre-osteoblastic cells cultured on the formed hydrogel under various conditions demonstrate that hydrogel formation in CaCl2 and CaCl2-Na2HPO4 solutions lead to calcium ion binding onto the hydrogels and enrichment with phosphate groups, respectively, rendering these mechanically stable hydrogels osteoinductive scaffolds for bone tissue engineering .

Peptide Manufacturing Processes

Fmoc-Asp (OBno)-OH, a variant of Fmoc-DL-aspartic acid, has been suggested for use in peptide manufacturing processes due to its low D-Asp values .

Self-Assembly into Three-Dimensional (3D) Networks

Many amino acids and small peptides which are modified with protecting groups display relatively fast self-assembly and exhibit remarkable physicochemical properties leading to three-dimensional (3D) networks .

Mechanism of Action

Target of Action

Fmoc-DL-aspartic acid, also known as 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioic acid, is primarily used as a building block in the synthesis of peptides . The primary targets of this compound are the amino acids that make up peptide chains .

Mode of Action

The Fmoc group acts as a protective group for amines during peptide synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing the exposed amine to react with the next amino acid in the peptide sequence .

Biochemical Pathways

Fmoc-DL-aspartic acid plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . In this process, the Fmoc group protects the amine group of the amino acid during the elongation of the peptide chain . Once the peptide bond is formed, the Fmoc group is removed, allowing the next amino acid to be added to the growing peptide chain .

Result of Action

The primary result of the action of Fmoc-DL-aspartic acid is the successful synthesis of peptides . By protecting the amine group during synthesis, it allows for the controlled formation of peptide bonds, leading to the creation of specific peptide sequences .

Action Environment

The action of Fmoc-DL-aspartic acid is highly dependent on the environment in which the peptide synthesis takes place. Factors such as temperature, pH, and the presence of other reactants can all influence the efficacy and stability of the compound . For example, the removal of the Fmoc group requires basic conditions . Therefore, the pH of the environment is a critical factor in the compound’s action.

Safety and Hazards

Fmoc-DL-aspartic acid should be handled with personal protective equipment/face protection. It is advised to ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Fmoc-DL-aspartic acid has shown potential for applications in tissue engineering. Specifically, the self-assembling fibrous structures are targeted toward calcium binding and act as nucleation points for the binding of the available phosphate groups . This makes these mechanically stable hydrogels osteoinductive scaffolds for bone tissue engineering .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDTXRUIZMTBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioic Acid

CAS RN

136083-73-3, 286460-78-4
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136083-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-2-13C acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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